![molecular formula C27H21Br3 B1600719 1,3,5-Tris[4-(bromométhyl)phényl]benzène CAS No. 42837-44-5](/img/structure/B1600719.png)

1,3,5-Tris[4-(bromométhyl)phényl]benzène

Vue d'ensemble

Description

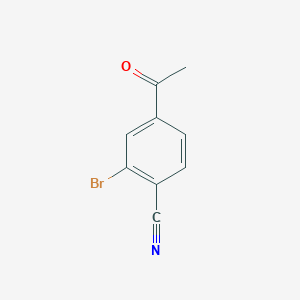

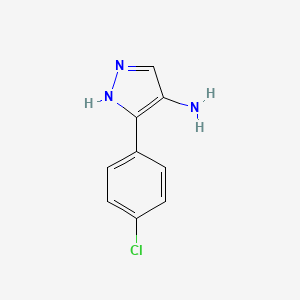

1,3,5-Tris[4-(bromomethyl)phenyl]benzene is an organic compound with the chemical formula C27H21Br3. It is a brominated aromatic compound that features three bromomethyl groups attached to a central benzene ring. This compound is known for its applications in polymer chemistry, organic synthesis, and materials science due to its unique structural properties.

Applications De Recherche Scientifique

1,3,5-Tris[4-(bromomethyl)phenyl]benzene has a wide range of applications in scientific research:

Polymer Chemistry: Used as a crosslinking agent and stabilizer in the synthesis of high-performance polymers, enhancing their thermal and mechanical properties.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its ability to form stable, conjugated structures.

Biological Research: Investigated for its potential antimalarial and antiparasitic activities, with derivatives showing promising results against Plasmodium falciparum.

Mécanisme D'action

Target of Action

1,3,5-Tris[4-(bromomethyl)phenyl]benzene (TBB) is a halogenated aromatic monomer . It is primarily used in the formation of covalent aromatic frameworks (COFs) . The primary targets of TBB are the organic pollutants that these COFs are designed to adsorb .

Mode of Action

TBB interacts with its targets through the process of adsorption . The bromomethyl groups on the phenyl rings of TBB provide sites for cross-linking, allowing the formation of porous structures in the COFs . These porous structures then capture and hold organic pollutants, effectively removing them from the environment .

Biochemical Pathways

The compound’s primary function is in the formation of cofs, which are used to treat organic pollutants . Therefore, it can be inferred that TBB indirectly affects biochemical pathways by removing pollutants that could otherwise interfere with these pathways.

Pharmacokinetics

Given its use in the formation of cofs, it can be inferred that tbb has good stability and reactivity, which allow it to form the desired porous structures .

Result of Action

The primary result of TBB’s action is the formation of COFs with the ability to adsorb organic pollutants . This leads to the removal of these pollutants from the environment, which can have beneficial effects at the molecular and cellular levels by reducing exposure to harmful substances .

Action Environment

The efficacy and stability of TBB are influenced by environmental factors such as temperature and the presence of other chemicals . For example, the formation of COFs requires specific reaction conditions . Additionally, the ability of the resulting COFs to adsorb pollutants can be affected by the presence of other substances in the environment .

Analyse Biochimique

Biochemical Properties

1,3,5-Tris[4-(bromomethyl)phenyl]benzene plays a significant role in biochemical reactions, particularly in the formation of covalent aromatic frameworks. It interacts with enzymes and proteins that facilitate cross-linking and polymerization processes. For instance, it can be used to synthesize ligands and dendrimeric monomers, which are essential in various biochemical applications . The nature of these interactions often involves the formation of stable covalent bonds between the bromomethyl groups and nucleophilic sites on the biomolecules.

Cellular Effects

1,3,5-Tris[4-(bromomethyl)phenyl]benzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound may alter gene expression by binding to DNA or transcription factors, thereby modulating the transcriptional activity of certain genes. Its impact on cellular metabolism includes potential changes in metabolic flux and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene involves its ability to form covalent bonds with biomolecules. This compound can undergo nucleophilic substitution reactions, where the bromomethyl groups are replaced by nucleophiles such as amino or hydroxyl groups on proteins and enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 1,3,5-Tris[4-(bromomethyl)phenyl]benzene can induce changes in gene expression by binding to DNA or transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Degradation of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene can lead to the formation of by-products that may have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Toxic or adverse effects, such as cellular toxicity or organ damage, can occur at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

1,3,5-Tris[4-(bromomethyl)phenyl]benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through pathways involving nucleophilic substitution and oxidation reactions . The presence of bromomethyl groups allows for specific interactions with enzymes that catalyze these reactions, leading to changes in metabolic flux and the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, 1,3,5-Tris[4-(bromomethyl)phenyl]benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . The transport and distribution of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene are critical for its biochemical activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . The activity and function of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene are influenced by its subcellular localization, which can affect its ability to interact with target biomolecules and exert its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Tris[4-(bromomethyl)phenyl]benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-tris(4-methylphenyl)benzene. The typical synthetic route includes:

Bromination: The starting material, 1,3,5-tris(4-methylphenyl)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces bromine atoms to the methyl groups, forming 1,3,5-tris[4-(bromomethyl)phenyl]benzene.

Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Bromination: Utilizing industrial reactors and optimized reaction conditions to ensure efficient bromination.

Continuous Purification: Employing continuous purification techniques such as distillation and crystallization to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Tris[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized compounds.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Nucleophilic Substitution: Functionalized derivatives with new substituents replacing the bromomethyl groups.

Cross-Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.

Oxidation: Aldehydes or carboxylic acids derived from the oxidation of bromomethyl groups.

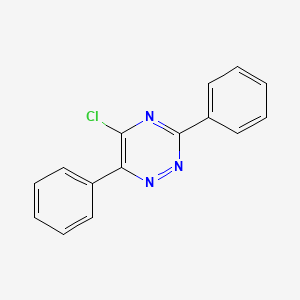

Comparaison Avec Des Composés Similaires

1,3,5-Tris[4-(bromomethyl)phenyl]benzene can be compared with other similar compounds:

1,3,5-Tris(bromomethyl)benzene: Lacks the extended aromatic system, resulting in different reactivity and applications.

1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyl groups instead of bromomethyl groups, leading to different chemical properties and uses in metal-organic frameworks (MOFs).

1,3,5-Tris(4-aminomethyl)phenyl]benzene: Features aminomethyl groups, which provide different reactivity and potential biological activities.

Propriétés

IUPAC Name |

1,3,5-tris[4-(bromomethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSHYLJZYDPPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494683 | |

| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42837-44-5 | |

| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)

![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)

![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)

![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)